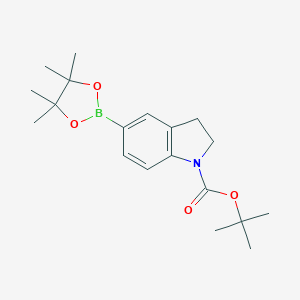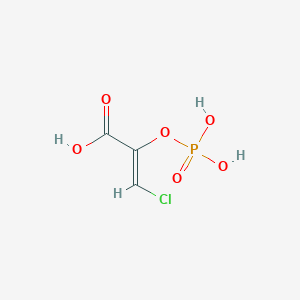
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, commonly known as CPAA, is a phosphonate herbicide that is used to control a wide range of weeds. CPAA is a synthetic compound that inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinones in plants.
Mecanismo De Acción
CPAA inhibits the activity of the enzyme (Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, which is essential for the biosynthesis of carotenoids and plastoquinones in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. CPAA is effective against both monocotyledonous and dicotyledonous plants.
Efectos Bioquímicos Y Fisiológicos
CPAA has been found to have a low toxicity profile in mammals and other non-target organisms. However, studies have shown that CPAA can cause damage to the liver and kidneys in rats when administered at high doses. CPAA has also been found to have a low potential for bioaccumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research. CPAA is also effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and biochemistry. However, CPAA has limitations in terms of its potential toxicity to mammals and other non-target organisms, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on CPAA. One area of interest is the development of new formulations of CPAA that are more effective and have a lower environmental impact. Another area of interest is the study of the molecular mechanisms underlying CPAA's herbicidal properties, which could lead to the development of new herbicides with improved efficacy. Finally, research on the potential health effects of CPAA in humans and other non-target organisms is needed to ensure the safety of its use in agriculture.
Métodos De Síntesis
CPAA can be synthesized through a multistep process starting from ethyl acetoacetate. The first step involves the reaction of ethyl acetoacetate with phosphorus oxychloride to form ethyl 2-chloro-2-(phosphonooxy)acetate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate. Finally, the desired product, CPAA, is obtained through the reaction of ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate with sodium hydroxide.
Aplicaciones Científicas De Investigación
CPAA has been extensively studied for its herbicidal properties and its potential use in agriculture. Research has shown that CPAA is effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. CPAA has also been found to have a low toxicity profile, making it a safer alternative to other herbicides.
Propiedades
Número CAS |
126582-77-2 |
|---|---|
Nombre del producto |
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid |
Fórmula molecular |
C3H4ClO6P |
Peso molecular |
202.49 g/mol |
Nombre IUPAC |
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1- |
Clave InChI |
UAMWGCMNOPAITA-UPHRSURJSA-N |
SMILES isomérico |
C(=C(/C(=O)O)\OP(=O)(O)O)\Cl |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
SMILES canónico |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
Sinónimos |
3-chlorophosphoenolpyruvate 3-Cl-PEP phosphoenol-3-chloropyruvate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



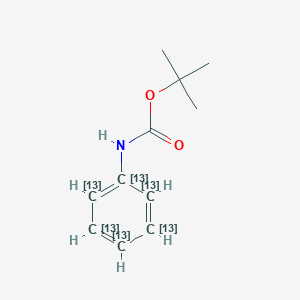
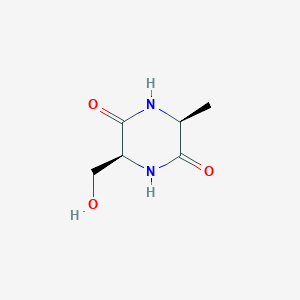



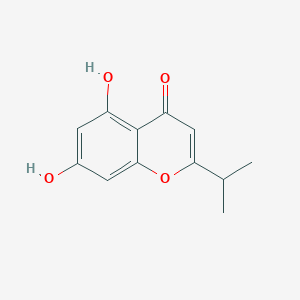
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
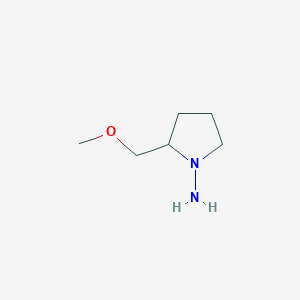
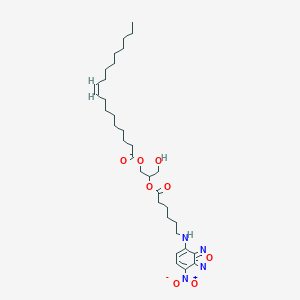
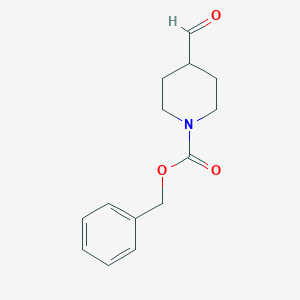
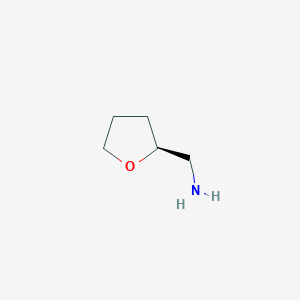
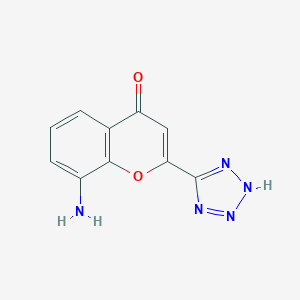
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
